molecular formula C7H4F4O4 B143043 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate CAS No. 143201-17-6

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Cat. No. B143043
M. Wt: 228.1 g/mol
InChI Key: BTXKLSXOHABRQQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a chemical compound that is part of a family of fluorinated benzoic acids. These compounds are of interest due to their potential applications in various fields, including the construction of coordination polymers and metal-organic frameworks, as well as in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated benzoic acids has been optimized in recent studies. For instance, tetrafluoroterephthalic acid (H2tfBDC) is synthesized with high yields by reacting tetrafluorobenzene with n-butyllithium in tetrahydrofuran (THF) followed by carbonation with CO2. This process does not require extensive purification procedures . Similarly, the synthesis of a library of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids has been achieved through fluoride-mediated alkylation, with the use of ion-exchange resins to avoid the need for chromatography .

Molecular Structure Analysis

The molecular structure of tetrafluoroterephthalic acid has been confirmed through single-crystal X-ray structure analysis. The analysis reveals an extensive hydrogen bonding network when recrystallized from water/acetone, leading to the formation of single crystals of H2tfBDC·2H2O . The crystal structure of monosubstituted 2,3,5,6-tetrafluorobenzoic acid shows dimeric units as a characteristic structural feature .

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids can be tailored by substituting different functional groups. For example, the reaction of H2tfBDC with aqueous ammonia yields single crystals of (NH4)2tfBDC, which are thermally stable up to 250 °C and have enhanced solubility in water compared to H2tfBDC . The synthesis of other related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves multiple steps including nitration, esterification, and hydrolysis, demonstrating the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by their molecular structure. For instance, poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) exhibits a crystal/nematic phase transition at about 280 °C, which is significantly lower than that of its non-fluorinated counterpart. This transition is dependent on the molecular weight of the polymer . The preparation of 2,3,4,5-tetrafluorobenzoic acid has also been studied, with the overall reaction time and yield being improved through the use of phase transfer catalysts and surfactants .

Scientific Research Applications

Liquid Crystalline Copolyesters

Synthesis and characterization of liquid crystalline copolyesters involving 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (FHBA) have been studied. FHBA is used to create copolymers with 6-hydroxy-2-naphthoic acid, impacting thermal properties and structures of these polymers. FHBA inclusion is observed to decrease the crystal/nematic phase transition temperatures of the copolymers, showing potential in material science applications (Yonetake et al., 1998).

Polymer Synthesis

Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) was synthesized through bulk polycondensation, demonstrating the adaptability of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid in polymer chemistry. This research showcases how the molecular weight affects the crystal/nematic phase transition, indicating potential in developing new materials (Ueda et al., 1992).

Enzymatic Hydroxylation Studies

Studies involving p-hydroxybenzoate hydroxylase enzyme and 2,3,5,6-tetrafluoro-4-hydroxybenzoate (F4-POHB) revealed insights into the regiospecificity of hydroxylation. This research provides understanding of enzymatic interactions with fluorinated compounds, which can be crucial in biochemical and pharmaceutical research (van der Bolt et al., 1997).

Ligand Synthesis for Coordination Polymers

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid has been used in synthesizing ligands like tetrafluoroterephthalic acid, which are essential in constructing coordination polymers and metal-organic frameworks. This indicates its role in developing new materials for various industrial and scientific applications (Orthaber et al., 2010).

Magnetic Field-Induced Transition Studies

Research involving hybrid inorganic-organic frameworks using 2,3,5,6-tetrafluoro-4-hydroxybenzoate (tfhba) ligand sheds light on magnetic field-induced transitions in materials. This can have significant implications in material sciences, particularly in magnetic and electronic applications (Hulvey et al., 2010).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

The future directions of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate research and application could involve its use in the preparation of new ligands, specifically those that combine an electron-withdrawing group (C6F4) to tune reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential applications in areas where such ligands are useful, including materials science and catalysis.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544493
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

CAS RN

207738-02-1
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yu, Y Rogan, E Khosravi, OM Musa, L Hobson… - Journal of …, 2011 - Elsevier
A new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C 8 H 3 F 4 O 3 ), combining an electron withdrawing group (C 6 F 4 ) to tune the reactivity with an anchor group (CO 2 Me) for …
Number of citations: 1 www.sciencedirect.com
JM Salvino, NV Kumar, E Orton, J Airey… - Journal of …, 2000 - ACS Publications
A new tetrafluorophenol activated resin that facilitates the use of 19 F NMR to quantitate loading is presented. This new resin provides a useful tool for acylation, and a novel activated …
Number of citations: 78 pubs.acs.org

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